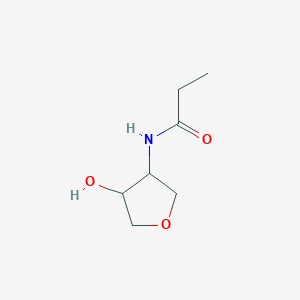![molecular formula C9H19N3O B13158890 1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13158890.png)
1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea is a chemical compound with the molecular formula C9H19N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and urea, an organic compound with the formula CO(NH2)2
Métodos De Preparación
The synthesis of 1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea typically involves the reaction of a piperidine derivative with an isocyanate. One common method includes the following steps:
Starting Materials: (3R)-piperidin-3-amine and isopropyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: The (3R)-piperidin-3-amine is dissolved in the solvent, and isopropyl isocyanate is added dropwise with stirring. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted urea and amine derivatives.
Aplicaciones Científicas De Investigación
1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: The compound is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea exerts its effects involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The urea group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea can be compared with other similar compounds, such as:
1-[(3R)-piperidin-3-yl]-3-(methyl)urea: Similar structure but with a methyl group instead of an isopropyl group.
1-[(3R)-piperidin-3-yl]-3-(ethyl)urea: Contains an ethyl group instead of an isopropyl group.
1-[(3R)-piperidin-3-yl]-3-(butyl)urea: Contains a butyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H19N3O |
|---|---|
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
1-[(3R)-piperidin-3-yl]-3-propan-2-ylurea |
InChI |
InChI=1S/C9H19N3O/c1-7(2)11-9(13)12-8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13)/t8-/m1/s1 |
Clave InChI |
MTBPWAKLDMVDLC-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)NC(=O)N[C@@H]1CCCNC1 |
SMILES canónico |
CC(C)NC(=O)NC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine](/img/structure/B13158819.png)


![4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13158842.png)



![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158865.png)

![1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL](/img/structure/B13158883.png)

![6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13158891.png)
